molecular formula C25H16BrN5O2 B2784126 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207003-68-6

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2784126
CAS RN: 1207003-68-6
M. Wt: 498.34
InChI Key: NROSWLITYJJIIA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one . Pyrazole derivatives are appreciated to manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .


Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrazine-4(5H)-one scaffold . More detailed structural analysis may require additional data such as crystallographic or spectroscopic data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives . The exact reaction conditions and mechanisms would need to be determined from the original synthetic procedures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-bromobenzonitrile. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 1-naphthylamine and ethyl acetoacetate. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.", "Starting Materials": [ "4-bromobenzonitrile", "sodium azide", "sulfuric acid", "sodium hydroxide", "1-naphthylamine", "ethyl acetoacetate", "triethylamine", "EDCI or DCC", "DMF or DMSO" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: 4-bromobenzonitrile is reacted with sodium azide in the presence of sulfuric acid to form 4-bromo-2-nitrophenyl azide. This intermediate is then reduced with sodium hydroxide to form 4-bromo-2-aminophenyl azide. The azide group is then converted to a carboxylic acid group by reaction with triethylamine and carbon dioxide. The resulting 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is obtained as a white solid.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 1-naphthylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(naphthalen-1-yl)pyrazol-5-yl ethyl ketone. This intermediate is then cyclized using sulfuric acid to form 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is obtained as a yellow solid.", "Coupling of intermediates: The two intermediates, 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, are coupled using a coupling agent such as EDCI or DCC in the presence of a solvent such as DMF or DMSO. The resulting product, 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is obtained as a white solid." ] }

CAS RN

1207003-68-6

Product Name

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C25H16BrN5O2

Molecular Weight

498.34

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2

InChI Key

NROSWLITYJJIIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br

solubility

not available

Origin of Product

United States

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